5-溴-4-氯-2-(2,5-二甲基-1H-吡咯-1-基)-6-甲基嘧啶

描述

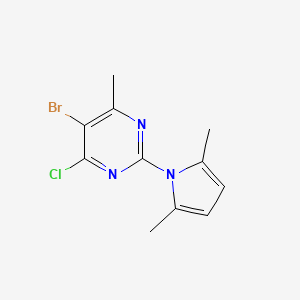

5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine is a chemical compound with the molecular formula C10H9BrClN3 and a molecular weight of 286.56 . It is supplied by several vendors including Wuhan Anruike Pharmaceutical Technology Co., Ltd .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is substituted with bromine and chlorine atoms and also has a 2,5-dimethyl-1H-pyrrol-1-yl group attached to it .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 437.7±55.0 °C and a predicted density of 1.61±0.1 g/cm3 . The predicted pKa value is -3.77±0.70 .科学研究应用

杂化催化剂在合成中的重要性

杂化催化剂在吡喃并嘧啶骨架的合成中显示出显着的重要性,由于其更广泛的合成应用和生物利用度,这些骨架对于医药和制药行业至关重要。Parmar, Vala 和 Patel (2023) 的综述重点介绍了各种杂化催化剂(包括有机催化剂和纳米催化剂)在开发吡喃并嘧啶骨架中的应用,表明相关化合物在药物发现和化学合成中的潜在相关性(Parmar, Vala, & Patel, 2023)。

溴化的区域选择性

Thapa 等人(2014 年)对二甲基吡啶自由基溴化的区域选择性研究提供了对溴化机理和区域选择性的见解,与理解溴化化合物的化学行为相关。这项工作强调了溴化反应的复杂性和它们在合成特定取代化合物的效用,这可能与所讨论化合物的合成或修饰有关(Thapa, Brown, Balestri, & Taylor, 2014)。

相关化合物的药理和毒理学方面

虽然请求排除了药物使用、剂量和副作用,但结构相关化合物的药理和毒理学特征为理解类似化学物质的潜在生物医学应用和安全性考虑提供了基础。例如,对新型精神活性物质 (NPS) 及其对健康的影响的研究为评估相关化合物的生理效应和风险提供了背景(Nugteren-van Lonkhuyzen 等,2015)。

属性

IUPAC Name |

5-bromo-4-chloro-2-(2,5-dimethylpyrrol-1-yl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClN3/c1-6-4-5-7(2)16(6)11-14-8(3)9(12)10(13)15-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXQHHHAWWSSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC(=C(C(=N2)Cl)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B604068.png)

![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B604070.png)

![2,5-dichloro-N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B604073.png)

![2,4-dichloro-N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B604074.png)

![5-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B604076.png)

![4-isopropyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B604077.png)

![5-bromo-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B604079.png)

![2-methoxy-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B604080.png)

![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide](/img/structure/B604081.png)

![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenylacetamide](/img/structure/B604082.png)

![3,4-dimethoxy-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B604084.png)

![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B604085.png)

![4-bromo-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B604090.png)

![2-[(3-chlorobenzoyl)amino]-N-(2-pyridinyl)benzamide](/img/structure/B604091.png)